molecular formula C13H18ClNO2 B1397345 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride CAS No. 1220029-91-3

1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride

Cat. No.: B1397345
CAS No.: 1220029-91-3
M. Wt: 255.74 g/mol
InChI Key: JMCSQUBMPMXBQT-UHFFFAOYSA-N
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Description

1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride typically involves the formation of the pyrrolidine ring followed by its functionalization. One common method includes the reaction of 4-hydroxyacetophenone with pyrrolidine in the presence of a suitable base to form the desired product. The reaction conditions often involve heating the reactants in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways within cells, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrrolidine ring and a phenyl ring. This combination of structural features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-(pyrrolidin-3-ylmethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)12-2-4-13(5-3-12)16-9-11-6-7-14-8-11;/h2-5,11,14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCSQUBMPMXBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-91-3
Record name Ethanone, 1-[4-(3-pyrrolidinylmethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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